molecular formula C12H19NO3 B6236732 tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2075712-96-6

tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6236732
CAS No.: 2075712-96-6
M. Wt: 225.3
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Description

tert-Butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor that undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the acetyl and tert-butyl ester groups. This can be done through acylation reactions using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific structural features. It serves as a model compound in the study of bicyclic systems in biological contexts.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural rigidity and functional groups make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a precursor in the manufacture of high-value chemicals.

Mechanism of Action

The mechanism by which tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The acetyl and tert-butyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1R,5S,6R)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. The specific stereochemistry of the compound also contributes to its unique properties, influencing its interactions with molecular targets.

This detailed overview provides a comprehensive understanding of tert-butyl (1R,5S,6R)-6-acetyl-3-azabicyclo[310]hexane-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2075712-96-6

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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